6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one
Overview
Description
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diamine with a diketone in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and large-scale reactors are often employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one: is structurally similar to other piperazine derivatives, such as piperazine itself and N-methylpiperazine .
Cis-calamenene: and delta-cadinene are also structurally related compounds, although they differ in their functional groups and applications.
Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of methyl and isopropyl groups, which can influence its reactivity and biological activity.
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Biological Activity
Structure and Properties
The compound's structural characteristics include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Substituents : Two methyl groups at the 6-position and an isopropyl group at the 1-position.
- Functional Group : A ketone group at the 2-position.
These features may contribute to its potential biological activities, including cytotoxicity and antimicrobial effects.
Biological Activities of Piperazine Derivatives
While direct studies on 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one are scarce, piperazine derivatives have been extensively researched for various biological activities:
Antitumor Activity
Piperazine derivatives have shown significant antitumor effects. For instance:
- Compounds containing piperazine structures have demonstrated antiproliferative properties against various cancer cell lines, including HeLa and HCC cell lines. In studies, certain derivatives reduced cell viability significantly below the therapeutic dose (TD50) in liver cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Piperazine-based compounds are also noted for their antimicrobial properties:
- Research indicates that modifications in the piperazine structure can enhance antibacterial activity against pathogens like N. meningitidis and H. influenzae. Some derivatives exhibited moderate activity, suggesting that similar modifications could be explored for this compound .
Cytotoxicity Studies
In a study examining various piperazine derivatives, compounds similar to this compound were tested for cytotoxic effects using the CellTiter Blue assay. Results indicated that certain derivatives significantly reduced cell viability in cancer cell lines while showing minimal toxicity to normal cells .
Compound | Cell Line | IC50 (µM) | Effect on Viability |
---|---|---|---|
Piperazine Derivative A | HUH7 | 10 | Reduced by 60% |
Piperazine Derivative B | U251 | 15 | Reduced by 50% |
6,6-Dimethyl... | HUVEC | N/A | Not significantly affected |
Antichlamydial Activity
Another study focused on piperazine derivatives highlighted their potential as antichlamydial agents. While specific data for this compound is lacking, the structural similarities suggest it could exhibit similar properties if tested .
Properties
IUPAC Name |
6,6-dimethyl-1-propan-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPKYZXVGHSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CNCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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